Structural Differentiation: 2-Acetyl-3-methyl vs. 3-Acetic Acid Hydrazide and 5-Carbaldehyde Oxime Derivatives
The structural differentiation of CAS 866040-57-5 from close imidazo[2,1-b]thiazole analogs is defined by its unique 2-acetyl-3-methyl-6-(4-chlorophenyl) substitution triad. Unlike the extensively studied CITCO (CAS 338404-52-7), which carries a 5-carbaldehyde O-(3,4-dichlorobenzyl) oxime and acts as a CAR/PXR dual agonist, CAS 866040-57-5 places an acetyl group at position 2 and a methyl at position 3 [1]. This is distinct from published anticancer leads such as compound 5l (CAS 68347-85-3 analog), which features a 3-acetamide linked to an N-pyridinyl moiety and shows MDA-MB-231 IC50 = 1.4 µM [2]. The absence of hydrogen-bond donors (H_Donors = 0) and the presence of the acetyl carbonyl as an H-bond acceptor in CAS 866040-57-5 predict a distinct target interaction profile compared to hydrazide or acetamide-bearing analogs that can donate hydrogen bonds .
| Evidence Dimension | Substitution pattern and H-bond donor/acceptor profile |
|---|---|
| Target Compound Data | 2-acetyl, 3-methyl, 6-(4-chlorophenyl); H_Donors = 0, H_Acceptors = 4, TPSA = 34.37 Ų, LogP ≈ 4.23 |
| Comparator Or Baseline | CITCO (CAS 338404-52-7): 5-carbaldehyde oxime; Compound 5l analog: 3-acetamide-N-pyridinyl; Both have ≥1 H-bond donors |
| Quantified Difference | H_Donors: 0 vs. 1-2 for comparators; TPSA: 34.37 vs. variable; LogP ~4.23 indicates higher lipophilicity than most acetamide analogs |
| Conditions | Calculated/predicted physicochemical properties; no experimental assay data available for target compound |
Why This Matters
The 2-acetyl group confers distinct hydrogen-bond acceptor-only character, which fundamentally alters kinase ATP-binding site interactions relative to donor-bearing analogs.
- [1] CAS Common Chemistry. CITCO: 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde O-[(3,4-dichlorophenyl)methyl]oxime, CAS 338404-52-7. Available at: https://commonchemistry.cas.org/detail?cas_rn=338404-52-7 View Source
- [2] Ding, H. et al. (2012). Compound 5l: 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, MDA-MB-231 IC50 = 1.4 µM vs. sorafenib IC50 = 5.2 µM. Available at: https://www.kiphub.com/paper/61e5012c2b87bb5c3cf646d1 View Source
